9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine
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Overview
Description
9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:
Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.
Purine Ring Formation: Construction of the purine ring system through cyclization reactions.
Substitution Reactions: Introduction of the 2,5-difluorophenyl group via nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity or alter gene expression.
Comparison with Similar Compounds
Similar Compounds
9-cyclopropyl-9H-purin-6-amine: Lacks the 2,5-difluorophenyl group.
N-(2,5-difluorophenyl)-9H-purin-6-amine: Lacks the cyclopropyl group.
9H-purin-6-amine: The parent compound without any substituents.
Uniqueness
The uniqueness of 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyclopropyl and 2,5-difluorophenyl groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
9-cyclopropyl-N-(2,5-difluorophenyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5/c15-8-1-4-10(16)11(5-8)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOKTCJKBPNTAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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